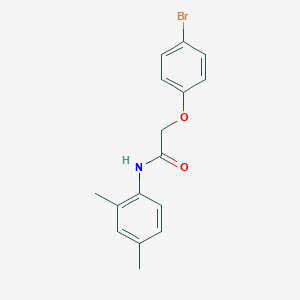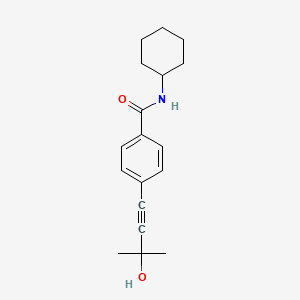
4-(2-furylmethyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-furylmethyl)-N-(4-methylbenzyl)-1-piperazinecarbothioamide, commonly known as FM-PCTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of FM-PCTA involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. FM-PCTA also inhibits histone deacetylases (HDACs), which play a role in the regulation of gene expression and have been implicated in the development of cancer. Additionally, FM-PCTA has been found to interact with various neurotransmitter receptors in the central nervous system, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FM-PCTA has been shown to have a significant effect on the levels of various biochemical markers in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FM-PCTA has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, FM-PCTA has been found to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FM-PCTA is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, FM-PCTA has been shown to have low toxicity and high selectivity for its target enzymes and receptors. However, one limitation of FM-PCTA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of FM-PCTA. One area of research could focus on the development of more efficient synthesis methods that improve the yield and purity of the compound. Additionally, further studies could investigate the potential use of FM-PCTA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, research could also explore the potential use of FM-PCTA in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
FM-PCTA can be synthesized using a multi-step reaction process. The first step involves the condensation of 4-methylbenzylamine with 2-furylacetaldehyde to obtain the intermediate 4-(2-furylmethyl)benzylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to yield the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with piperazine to obtain FM-PCTA.
Applications De Recherche Scientifique
FM-PCTA has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. FM-PCTA has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-15-4-6-16(7-5-15)13-19-18(23)21-10-8-20(9-11-21)14-17-3-2-12-22-17/h2-7,12H,8-11,13-14H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXWVYADOANJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)



![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)
![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)